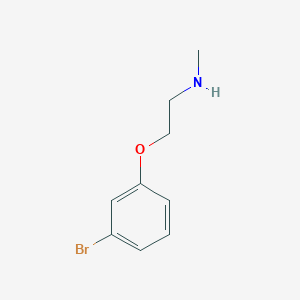![molecular formula C10H10N4O2 B1437171 {[4-(4H-1,2,4-三唑-4-基)苯基]氨基}-乙酸 CAS No. 1017791-25-1](/img/structure/B1437171.png)
{[4-(4H-1,2,4-三唑-4-基)苯基]氨基}-乙酸
描述
This compound is a type of benzoic acid hybrid . It has been successfully synthesized and its structures have been established by NMR and MS analysis .
Synthesis Analysis
The compound was synthesized under solvothermal conditions by the reaction of bis (4- (4 H -1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts . The structures were determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD .Molecular Structure Analysis
The molecular structure of this compound was determined by single X-ray crystal diffraction . Further characterization was done by elemental analysis, IR, TGA, and PXRD .Chemical Reactions Analysis
The compound was synthesized under solvothermal conditions by the reaction of bis (4- (4 H -1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .科学研究应用
合成和炎症性疾病的评估
[4-(4H-1,2,4-三唑-4-基)苯基]氨基}-乙酸衍生物已被合成并评估其在治疗溃疡性结肠炎等炎症性疾病中的潜力。例如,合成 4-氨基苯基苯并恶唑-2-基-5-乙酸(一种已知非甾体抗炎药的类似物),并对其炎症性肠病的评估表明,其对溃疡性结肠炎的疗效与 5-氨基水杨酸相当。通过各种光谱方法完成了结构确认,并通过动物模型评估了它们的治疗潜力,为炎症性疾病的治疗策略指明了新方向 (Jilani、Shomaf 和 Alzoubi,2013)。
镇痛活性
含有 [4-(4H-1,2,4-三唑-4-基)苯基]氨基}-乙酸结构的化合物因其镇痛特性而受到研究。探索 2-(5-(金刚烷-1-基)-4-R-1,2,4-三唑-3-基硫代)乙酸盐对动物模型中疼痛调节的影响的研究显示出有希望的结果。这些研究涉及合成首次出现的化合物并测试它们改变疼痛感知的能力,表明在疼痛管理疗法中具有潜在应用 (Odintsova,2016)。
抗炎剂
另一条研究线集中在三唑类似物作为抗炎剂。合成的化合物,例如 4-[4-(3-取代-1-乙酰氧基氨基甲酰基)苯亚甲基]氨基-1.2.4-三唑,已针对其对白化大鼠角叉菜胶诱导的足爪水肿的抗炎活性进行了评估。这些研究有助于理解化学结构和药理作用之间的关系,为设计新的抗炎药提供见解 (Gupta 和 Bhargava,1978)。
抗惊厥和抗痉挛潜力
对 5-芳基-3-(烷基硫代)-4H-1,2,4-三唑的研究揭示了它们对士的宁诱发的惊厥的选择性拮抗作用,表明潜在的抗惊厥和抗痉挛应用。这些化合物通过其类似于甘氨酸受体激动剂的作用,为惊厥活动和痉挛调节所需的条件中的治疗干预提供了新途径 (Kane 等,1994)。
作用机制
Target of Action
It has been associated with the synthesis of coordination polymers, which have been investigated for various applications, including biological activity .
Mode of Action
It’s worth noting that compounds with the 1,2,4-triazole moiety have been extensively studied and are known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
Coordination polymers synthesized using compounds with similar structures have shown potential in various fields, including life sciences, environmental areas, medicinal science, and the nuclear industry .
Result of Action
Coordination polymers synthesized using compounds with similar structures have demonstrated various properties, including biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (nlo) activity, ferromagnetism, catalysis, and molecular recognition .
未来方向
生化分析
Biochemical Properties
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, which can influence enzyme activity and protein function . For instance, {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, potentially modulating their function and affecting downstream cellular processes.
Molecular Mechanism
The molecular mechanism of action of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid involves its interactions with biomolecules at the molecular level. The triazole ring in the compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For instance, {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid may inhibit enzyme activity by binding to the active site and preventing substrate access. Alternatively, it may activate enzymes by stabilizing their active conformation. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of metabolic enzymes, leading to changes in the concentration of key metabolites . For example, {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis. Additionally, the compound may interact with cofactors such as NADH or ATP, further modulating metabolic pathways and cellular energy balance.
Transport and Distribution
The transport and distribution of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within cells . Once inside the cell, {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid may bind to intracellular proteins, affecting its distribution and activity. The compound’s transport and distribution are critical factors that determine its cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid plays a crucial role in its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, affecting gene expression and transcriptional regulation. The subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)5-11-8-1-3-9(4-2-8)14-6-12-13-7-14/h1-4,6-7,11H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGXGNXZSUMCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267030 | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017791-25-1 | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)
![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)

![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)
![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)

![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)

